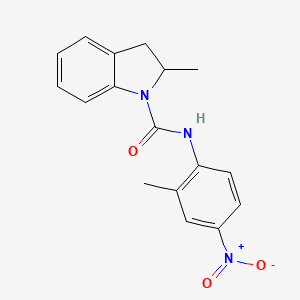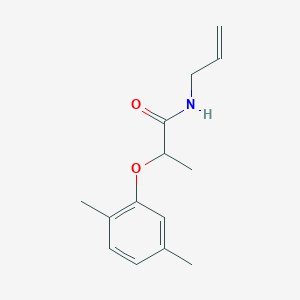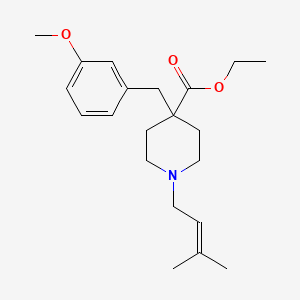![molecular formula C14H20FN3O B4754914 N-(4-fluorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4754914.png)
N-(4-fluorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
Descripción general
Descripción
N-(4-fluorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea, commonly known as FPUP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPUP is a synthetic compound that belongs to the class of urea derivatives and has been found to exhibit interesting biological activities.
Mecanismo De Acción
The mechanism of action of FPUP is not fully understood. However, it has been proposed that FPUP exerts its biological activity by binding to specific receptors or transporters in the body. In the case of the dopamine transporter, FPUP has been shown to bind to the transporter and prevent the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
FPUP has been found to exhibit various biochemical and physiological effects. In neuroscience, FPUP has been shown to increase dopamine levels in the brain, leading to an increase in locomotor activity and reward-related behavior. In cancer research, FPUP has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. However, the exact biochemical and physiological effects of FPUP are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FPUP in lab experiments is its high potency and selectivity. FPUP has been found to exhibit high affinity for specific receptors or transporters, making it a useful tool for studying various biological pathways. However, one of the limitations of using FPUP is its potential toxicity. FPUP has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
FPUP has shown great potential for various applications in scientific research. In the future, further studies are needed to fully understand the mechanism of action of FPUP and its potential applications in various fields. Some of the future directions for FPUP research include:
1. Developing novel FPUP derivatives with improved potency and selectivity.
2. Investigating the potential of FPUP in the treatment of other neurological disorders such as Parkinson's disease.
3. Studying the potential of FPUP as a lead compound for the development of novel anticancer drugs.
4. Investigating the potential of FPUP in the treatment of other diseases such as diabetes and obesity.
Conclusion
In conclusion, FPUP is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. FPUP has been found to exhibit interesting biological activities, making it a useful tool for studying various biological pathways. Further studies are needed to fully understand the mechanism of action of FPUP and its potential applications in various fields.
Aplicaciones Científicas De Investigación
FPUP has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, FPUP has been found to act as a selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine neurotransmission. FPUP has also been shown to exhibit antiproliferative activity against cancer cells, making it a potential candidate for the development of anticancer drugs. In drug discovery, FPUP has been used as a lead compound for the development of novel drugs targeting various biological pathways.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(3-pyrrolidin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-3-11-18-9-1-2-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDZRDOJYBRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754849.png)

![4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4754857.png)

![7-[chloro(difluoro)methyl]-5-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4754884.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4754890.png)


![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B4754908.png)
![2-(2-chloro-4-{[(2-hydroxypropyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4754930.png)